Tropine-3-thiolhydrochloride

Description

Significance of Tropane (B1204802) Derivatives in Advanced Organic Synthesis

Tropane derivatives represent a large and significant class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane nucleus. bris.ac.uknih.gov This structural motif, consisting of a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common nitrogen atom and two carbon atoms, is a foundational element in numerous naturally occurring and synthetic compounds. bris.ac.uk Tropane alkaloids are secondary metabolites found in various plants, particularly within the Solanaceae family, which includes species like Atropa belladonna and Datura stramonium. researchgate.netresearchgate.net

Historically, tropane alkaloids are among the oldest medicines known, but their isolation, purification, and structural elucidation occurred more recently. bris.ac.uk Key milestones include the first isolation of atropine (B194438) in 1831 and the structural determination of tropane alkaloids and cocaine by Richard Martin Willstätter, whose synthesis of tropine (B42219) in 1903 was a landmark achievement in organic chemistry. bris.ac.uk Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 further highlighted the chemical importance of this scaffold. bris.ac.uk

In contemporary organic synthesis, the tropane skeleton is a crucial pharmacophore. The pharmaceutical industry manufactures over 20 active pharmaceutical ingredients (APIs) containing this moiety. bris.ac.ukresearchgate.net These compounds have diverse therapeutic applications, serving as mydriatics (pupil dilators), antiemetics, antispasmodics, anesthetics, and bronchodilators. researchgate.netresearchgate.net The biological activity of these molecules stems from their ability to modulate various biological targets, including muscarinic receptors and monoamine transporters. nih.gov The development of synthetic routes to tropane derivatives is driven by the need for novel therapeutic agents, such as more selective muscarinic receptor antagonists and potential cocaine antagonists. researchgate.net The versatility of the tropane core allows for late-stage structural diversification at key positions (N8, C3, C6, or C7), which is critical for modulating the biological properties of these molecules and conducting structure-activity relationship studies. nih.gov

Overview of Tropine-3-thiolhydrochloride as a Key Synthetic Intermediate

This compound is a derivative of tropine, a fundamental tropane alkaloid. chemimpex.com It is recognized for its utility as a versatile building block in the synthesis of more complex bioactive molecules. chemimpex.com The defining feature of this compound is the introduction of a thiol (-SH) group onto the tropane skeleton, which significantly enhances its reactivity and utility as a synthetic reagent. chemimpex.com This thiol group makes the compound a key intermediate, particularly in medicinal and pharmaceutical chemistry. chemimpex.commyskinrecipes.com

The primary role of this compound is to serve as a precursor or intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is particularly valuable for developing novel therapeutic agents, especially in the field of neuropharmacology for drugs targeting neurological disorders. chemimpex.com The compound's ability to participate in a range of chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it an essential tool for chemists. chemimpex.com For instance, it is used in the synthesis of pleuromutilin (B8085454) derivatives, which have applications in antibacterial therapy. google.comgoogle.com In these syntheses, this compound is reacted with other molecules to create the final active compound, such as mutilin (B591076) 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate. google.comgoogle.com

Beyond pharmaceutical development, this compound is also utilized in analytical chemistry for methods designed to detect and quantify thiol compounds, a process important for quality control in drug manufacturing. chemimpex.com Its properties are also leveraged in biochemical research to study enzyme interactions and metabolic pathways. chemimpex.com

Chemical Compound Data

Below are tables detailing the chemical identifiers for this compound and a list of other compounds mentioned in this article.

Table 1: this compound Identifiers

| Identifier | Value |

| Chemical Name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride simsonpharma.comsimsonpharma.com |

| Alternate Name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol Hydrochloride echemi.comaxios-research.com |

| CAS Number | 908266-48-8 chemimpex.comechemi.com |

| Molecular Formula | C₈H₁₅NS·HCl or C₈H₁₆ClNS chemimpex.comechemi.comambeed.com |

| Molecular Weight | 193.74 g/mol chemimpex.comechemi.com |

| MDL Number | MFCD12965024 chemimpex.comambeed.com |

| PubChem ID | 53486307 chemimpex.com |

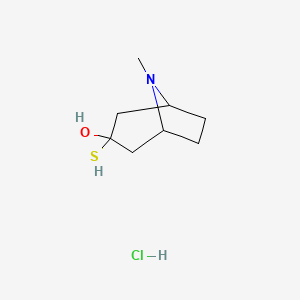

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS.ClH/c1-9-6-2-3-7(9)5-8(10,11)4-6;/h6-7,10-11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXFRLSUECHFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)(O)S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676784 | |

| Record name | 8-Methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908266-48-8 | |

| Record name | 8-Methyl-3-sulfanyl-8-azabicyclo[3.2.1]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Tropine 3 Thiolhydrochloride

Precursor-Based Synthesis Strategies

Synthesis from Tropine (B42219) and Mercaptan Precursors

A primary and conceptually straightforward approach to Tropine-3-thiolhydrochloride involves the direct reaction of tropine with a suitable mercaptan precursor. Tropine, with its hydroxyl group at the C-3 position, serves as a key starting material. The conversion of this hydroxyl group into a thiol group can be achieved through a multi-step process.

One common strategy involves the activation of the C-3 hydroxyl group of tropine, for instance, by converting it into a good leaving group such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a thiolating agent, such as sodium hydrosulfide or a protected thiol equivalent, to introduce the sulfur functionality. The final step typically involves deprotection (if a protected thiol was used) and subsequent treatment with hydrochloric acid to yield the desired this compound. The stereochemistry at the C-3 position is a critical aspect of this synthesis, with the reaction conditions often tailored to favor the formation of the desired stereoisomer.

Exploration of Alternative Starting Materials and Their Impact on Synthetic Efficiency

While tropine is the most direct precursor, research has explored alternative starting materials to enhance synthetic efficiency and potentially access different stereoisomers. Tropinone, the ketone analog of tropine, presents an alternative starting point. The synthesis from tropinone would involve the reduction of the ketone to an alcohol, followed by the introduction of the thiol group as described above. However, the stereoselectivity of the ketone reduction can influence the final stereochemistry of the thiol group.

Optimized Reaction Conditions and Yield Enhancement Protocols

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the specific methodologies employed. Researchers have investigated various protocols to optimize yields and control the stereoselectivity of the reaction, with the xanthate and thioacetate routes being prominent examples.

Role of Xanthate Intermediates in Stereoselective Synthesis

The use of xanthate intermediates offers a powerful method for the stereoselective introduction of the thiol group onto the tropane (B1204802) skeleton. This method typically involves the reaction of tropine with a carbon disulfide and a base to form a xanthate ester. This intermediate can then be subjected to a variety of transformations to yield the desired thiol.

Comparative Analysis of Thioacetate Route in terms of Yield and Selectivity

The thioacetate route represents another important pathway for the synthesis of this compound. This method typically involves the conversion of the C-3 hydroxyl group of tropine into a suitable leaving group, followed by nucleophilic substitution with a thioacetate salt (e.g., potassium thioacetate). The resulting 3-thioacetyltropane can then be hydrolyzed under acidic or basic conditions to yield the free thiol, which is subsequently converted to the hydrochloride salt.

A significant advantage of the thioacetate route is the use of a stable and less odorous sulfur source compared to many other thiolating agents. The reaction generally proceeds with good yields and can be stereoselective, often proceeding with inversion of configuration at the C-3 center, a characteristic of SN2 reactions. The Mitsunobu reaction, which allows for the direct conversion of alcohols to thioesters with inversion of stereochemistry, is a particularly useful variation of this route. beilstein-journals.orgencyclopedia.pubmdpi.comorganic-chemistry.orgnih.gov

| Synthetic Route | Key Intermediate | Typical Yield | Stereoselectivity | Advantages | Disadvantages |

| Xanthate Route | Tropine-3-xanthate | Moderate to High | Can be controlled (retention or inversion) | Good stereochemical control, versatile intermediate | May require harsh conditions for cleavage |

| Thioacetate Route | Tropine-3-thioacetate | High | Typically inversion (SN2) | Milder conditions, stable sulfur source | Stereochemical outcome may be less flexible |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and their intermediates. The synthesis of this compound is no exception, and efforts are being made to develop more environmentally benign methodologies.

Key areas of focus in greening the synthesis of tropane derivatives include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the reduction of waste generation. For instance, replacing hazardous chlorinated solvents with more benign alternatives like ethanol, water, or ionic liquids is a primary consideration.

Furthermore, the development of catalytic methods for the introduction of the thiol group could significantly improve the atom economy of the synthesis. This might involve the use of transition metal catalysts or organocatalysts to facilitate the conversion of the hydroxyl group to the thiol group more efficiently and with less waste.

Another aspect of green chemistry is the exploration of biocatalytic methods. Enzymes could potentially be used to perform specific steps in the synthesis, such as the stereoselective reduction of tropinone or the hydrolysis of the thioacetate group, under mild and environmentally friendly conditions. While the application of green chemistry principles to the synthesis of this compound is still an emerging area, it holds significant promise for developing more sustainable and efficient manufacturing processes for this important chemical compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of Tropine 3 Thiolhydrochloride and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including Tropine-3-thiol hydrochloride. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemical arrangement of the molecule can be determined.

For Tropine-3-thiol hydrochloride, the ¹H NMR spectrum would be expected to exhibit characteristic signals corresponding to the protons of the tropane (B1204802) ring system. The protons adjacent to the nitrogen atom and the thiol group would show distinct chemical shifts. The presence of the hydrochloride salt would influence the chemical shift of protons near the protonated nitrogen atom. The integration of these signals would provide a ratio of the different types of protons, while the coupling patterns (multiplicity) would reveal the neighboring proton environment for each signal.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Tropine-3-thiol hydrochloride would give rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., attached to nitrogen, sulfur, or part of the bicyclic ring).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tropane Ring System of Tropine-3-thiol hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.5 | ~40 |

| H-1, H-5 (Bridgehead) | ~3.3 | ~62 |

| H-3 | ~3.8 | ~45 |

| Ring Protons | 1.5 - 2.4 | 25 - 35 |

Note: These are predicted values based on related tropane alkaloids and are subject to variation based on solvent and other experimental conditions.

Utilization of Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For Tropine-3-thiol hydrochloride, with a molecular weight of 193.74 g/mol , a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass, confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint" and can provide valuable structural information. The fragmentation of the tropane ring system typically involves characteristic losses of small neutral molecules. The presence of the thiol group would also lead to specific fragmentation pathways. By analyzing these fragments, the connectivity of the molecule can be further confirmed.

Mass spectrometry is also a highly sensitive method for assessing the purity of a sample. The presence of any impurities would be indicated by additional peaks in the mass spectrum at different mass-to-charge ratios.

X-ray Diffraction (XRD) Analysis for Crystalline Forms

Powder XRD (PXRD) is a related technique that is used to analyze polycrystalline materials. The resulting diffraction pattern is characteristic of the crystalline form of the substance and can be used for phase identification and to assess the crystallinity of a sample. Different crystalline forms, or polymorphs, of a compound can have different physical properties, making PXRD an important tool in pharmaceutical development.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, and the absorption or scattering of light at these frequencies can be detected.

An IR spectrum of Tropine-3-thiol hydrochloride would be expected to show characteristic absorption bands for the following functional groups:

S-H stretch: A weak absorption band typically in the region of 2550-2600 cm⁻¹.

C-N stretch: An absorption in the 1250-1020 cm⁻¹ region.

N-H⁺ stretch (from the hydrochloride): A broad absorption in the region of 2400-3300 cm⁻¹.

C-H stretches and bends: Multiple absorptions from the aliphatic tropane ring.

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum. The C-S stretching vibration, typically found in the 600-800 cm⁻¹ region, is also readily observed in Raman spectra.

A specification sheet for Tropine-3-thiol hydrochloride indicates that its IR spectrum is a key identification parameter, confirming the utility of this technique. The melting point is also reported to be in the range of 239-241°C.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analytical Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For Tropine-3-thiol hydrochloride, a reversed-phase HPLC method would likely be employed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, would be a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and for the confirmation of the identity of separated components. In the context of the synthesis of derivatives of Tropine-3-thiol hydrochloride, LC-MS would be an essential tool for monitoring the progress of a reaction. By analyzing samples taken from the reaction mixture over time, the consumption of the starting material and the formation of the product and any byproducts can be tracked, allowing for the optimization of reaction conditions.

Table 2: Summary of Analytical Techniques and Their Applications for Tropine-3-thiol hydrochloride

| Technique | Information Obtained | Application |

| NMR Spectroscopy | Atomic connectivity, stereochemistry | Structural Elucidation |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular Fingerprinting, Purity Assessment |

| X-ray Diffraction | 3D atomic arrangement, crystal structure | Crystalline Form Analysis |

| Vibrational Spectroscopy | Functional groups | Functional Group Identification |

| HPLC / LC-MS | Purity, quantification, reaction progress | Analytical Purity, Reaction Monitoring |

Mechanistic Investigations of Reactions Involving Tropine 3 Thiolhydrochloride

Nucleophilic Substitution Reactions Mediated by the Thiol Moiety

The thiol group of Tropine-3-thiolhydrochloride is a potent nucleophile, readily participating in nucleophilic substitution reactions. The sulfur atom, with its lone pairs of electrons, can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds. These reactions typically proceed via an SN2 mechanism, particularly with unhindered alkyl halides.

The general mechanism for the SN2 reaction involving the thiolate form of this compound can be depicted as a single concerted step where the nucleophilic sulfur attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.org The reaction rate is dependent on the concentration of both the thiol and the alkyl halide. masterorganicchemistry.com

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Electrophile | Product | Reaction Conditions |

| Methyl Iodide | 3-(Methylthio)tropane | Base (e.g., NaH), THF |

| Benzyl Bromide | 3-(Benzylthio)tropane | Base (e.g., K2CO3), Acetonitrile |

| Propargyl Bromide | 3-(Propargylthio)tropane | Base (e.g., Et3N), DCM |

The stereochemistry of the tropane (B1204802) ring system plays a crucial role in these reactions. The bicyclic structure can impose steric hindrance, influencing the approach of the electrophile. However, the thiol group at the 3-position is generally accessible for reaction.

Coupling Reactions and Their Stereochemical Implications

This compound can also participate in various coupling reactions, which are fundamental in constructing more complex molecular architectures. Thiol-ene and thiol-yne "click" reactions are particularly noteworthy due to their high efficiency and selectivity. wikipedia.orgnih.gov

The thiol-ene reaction proceeds via a radical mechanism, typically initiated by light or a radical initiator. A thiyl radical is generated, which then adds across a double bond (the "ene"). wikipedia.org This is followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical chain. acsgcipr.org The addition generally follows an anti-Markovnikov regioselectivity. acsgcipr.org

The stereochemical outcome of these coupling reactions is of significant interest. The addition of the thiyl radical to the alkene can, in principle, occur from either face of the double bond. However, the rigid tropane skeleton can direct the approach of the alkene, leading to a degree of stereocontrol. For instance, in reactions with cyclic alkenes, the stereochemistry of the product will depend on the relative orientation of the reactants during the radical addition step. acs.org

Table 2: Examples of Coupling Reactions with this compound

| Coupling Partner | Reaction Type | Product | Stereochemical Considerations |

| Norbornene | Thiol-ene | 2-(Tropan-3-ylthio)norbornane | Potential for endo/exo selectivity |

| Phenylacetylene | Thiol-yne | 1-Phenyl-2-(tropan-3-ylthio)ethene | Formation of (E)- or (Z)-isomers |

Mechanistic Insights into this compound Participation in Complex Transformations

Beyond simple substitution and coupling reactions, the thiol group in this compound can act as a key functional handle in more intricate multi-step transformations. For example, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. This reaction involves the conjugate addition of the thiolate to the β-carbon of the unsaturated system. nih.gov The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion. researchgate.net

The mechanism of the Michael addition involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The stereochemistry of the newly formed chiral centers is influenced by the structure of the Michael acceptor and the reaction conditions.

Furthermore, the thiol group can be involved in intramolecular cyclization reactions. If the tropane scaffold is appended with a suitable electrophilic group, the thiol can act as an internal nucleophile, leading to the formation of novel fused or bridged heterocyclic systems. The regioselectivity and stereoselectivity of such cyclizations are governed by Baldwin's rules and the conformational constraints of the tropane ring.

Computational Chemistry Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental mechanistic data for this compound, computational chemistry provides a powerful tool for predicting and understanding its reactivity. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms. nih.gov

By modeling the reactants, transition states, and products, the energetics of different reaction pathways can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of a given transformation. acs.org

For nucleophilic substitution reactions of this compound, computational models can be used to visualize the SN2 transition state and to quantify the steric effects of the tropane backbone. Similarly, for radical-mediated thiol-ene reactions, the stability of the intermediate carbon-centered radicals can be calculated to predict the regioselectivity of the addition. researchgate.net

Computational studies can also be employed to explore the potential energy surfaces of more complex transformations, helping to elucidate the operative mechanisms and to predict the stereochemical outcomes. researchgate.net These theoretical investigations can guide experimental design and lead to the discovery of new and selective reactions involving this compound.

Derivatization and Functionalization Strategies for Tropine 3 Thiolhydrochloride

Thiol-Specific Reactions for Covalent Modification

The presence of a thiol group at the 3-position of the tropane (B1204802) ring offers a versatile handle for a variety of covalent modification strategies. The nucleophilic nature of the sulfur atom allows for several selective reactions.

One of the most common reactions involving thiols is alkylation , which can be achieved using alkyl halides. This reaction proceeds via an SN2 mechanism to form thioethers. Another important transformation is the Michael addition , where the thiol acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds. This reaction is highly efficient and proceeds under mild conditions.

Disulfide bond formation is another key reaction of thiols. Oxidation of Tropine-3-thiolhydrochloride, for instance with mild oxidizing agents like iodine or hydrogen peroxide, would lead to the corresponding disulfide. This reversible reaction is of particular interest in the context of dynamic covalent chemistry and the development of stimuli-responsive materials.

Furthermore, thiol-ene "click" chemistry represents a modern and highly efficient method for the modification of thiols. This reaction involves the radical-mediated addition of a thiol to a double bond, offering high yields and stereoselectivity.

Below is a table summarizing these thiol-specific reactions as they would apply to this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide (e.g., methyl iodide), base | Thioether |

| Michael Addition | α,β-unsaturated carbonyl (e.g., methyl acrylate), base | Thioether derivative |

| Disulfide Formation | Mild oxidizing agent (e.g., I2, H2O2) | Disulfide |

| Thiol-Ene Reaction | Alkene, photoinitiator or thermal initiator | Thioether |

Functionalization at the Tropane Ring System

The tropane ring system itself presents several opportunities for functionalization, allowing for the modulation of the molecule's steric and electronic properties. The nitrogen atom at the 8-position is a key site for derivatization.

N-Alkylation and N-acylation of the tertiary amine are fundamental transformations. nih.gov N-alkylation can be achieved with various alkylating agents, while N-acylation with acyl chlorides or anhydrides introduces an amide functionality. These modifications can significantly impact the basicity and pharmacological properties of the resulting compounds.

Another strategy involves modifications at other positions of the bicyclic core. For instance, oxidation of the tropane ring can introduce hydroxyl or keto groups, which can then be further functionalized. nih.gov The synthesis of tropane alkaloids often involves late-stage functionalization at the C6 and C7 positions. nih.gov

The following table outlines potential functionalization strategies for the tropane ring of this compound:

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-8 | N-Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt |

| N-8 | N-Acylation | Acyl chloride or anhydride | Amide |

| C-6/C-7 | Oxidation | Oxidizing agents (e.g., KMnO4) | Hydroxyl, Keto |

Stereoselective Derivatization Methodologies

The stereochemistry of the tropane scaffold is a critical determinant of its biological activity. Therefore, stereoselective derivatization methodologies are of paramount importance. The synthesis of tropanes can be achieved in a stereoselective manner using various synthetic strategies. nih.govnih.gov

For this compound, the stereochemistry at the C-3 position is already defined. However, subsequent reactions can be designed to be stereoselective. For example, in Michael additions, the use of chiral catalysts can favor the formation of one diastereomer over the other.

Enantioselective deprotonation of tropinone, a related tropane alkaloid, has been used as a key step in the synthesis of various tropane alkaloids, demonstrating the feasibility of controlling stereochemistry in this ring system. researchgate.net Similar strategies could potentially be adapted for derivatives of this compound.

Synthesis of Novel Heterocyclic Systems Incorporating the Tropine-3-thiol Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, novel heterocyclic systems. The thiol group, in conjunction with other functionalities on the tropane ring, can participate in cyclization reactions to form fused or spirocyclic structures.

For instance, a reaction between the thiol group and an appropriately positioned electrophile on a substituent at the N-8 position could lead to the formation of a new heterocyclic ring. Intramolecular versions of the reactions described in section 5.1 could also be employed to construct such systems.

The development of cascade reactions, such as the 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition, has enabled the stereoselective synthesis of complex tropane-containing structures. nih.govnih.gov Adapting these methodologies to incorporate a thiol-containing starting material could open avenues to novel heterocyclic scaffolds with unique three-dimensional structures.

The table below provides hypothetical examples of heterocyclic systems that could be synthesized from this compound derivatives.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |

| N-allyl-Tropine-3-thiol | Intramolecular Thiol-Ene Reaction | Thiazolidine-fused tropane |

| Tropine-3-thiol with a dihalide | Double Alkylation | Thiophene-fused tropane |

Applications of Tropine 3 Thiolhydrochloride in Specialized Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The tropane (B1204802) skeleton of Tropine-3-thiolhydrochloride is characterized by its rigid 8-azabicyclo[3.2.1]octane core, which possesses inherent chirality. This well-defined, three-dimensional structure makes it a valuable chiral building block in asymmetric synthesis. The fixed spatial arrangement of the atoms in the bicyclic system allows for a high degree of stereocontrol in chemical reactions.

In asymmetric synthesis, chiral building blocks are used to introduce specific stereocenters into a target molecule, ensuring the formation of a desired enantiomer or diastereomer. The utility of this compound in this context stems from the predictable orientation of its functional groups. The thiol group at the C3 position has a specific stereochemical configuration relative to the rest of the tropane ring. Chemists can leverage this pre-existing chirality to direct the approach of reagents, thereby influencing the stereochemical outcome of subsequent transformations at or near the reaction site. This strategy is fundamental to creating enantiomerically pure compounds, which is often critical for biological activity in pharmaceuticals.

Intermediate in the Synthesis of Bioactive Tropane Analogs for Research

This compound serves as a crucial intermediate in the laboratory-scale synthesis of novel tropane analogs for research. Tropane alkaloids are a significant class of biologically active molecules, and modifications to their structure can lead to compounds with new or altered biological properties. nih.gov The functionalization at positions like C3 is critical for modulating these properties. nih.gov

The presence of the thiol (-SH) group in this compound provides a reactive handle for a variety of chemical modifications. chemimpex.com This functional group enhances the compound's reactivity, making it an ideal starting point for developing diverse bioactive molecules. chemimpex.com It can readily participate in reactions such as nucleophilic substitutions and coupling reactions, allowing for the attachment of various side chains and molecular fragments. chemimpex.com This versatility enables researchers to create libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for understanding how molecular structure affects biological function.

Precursor in Neuropharmacological Agent Development (as a synthetic intermediate)

The tropane skeleton is a common structural motif in many neuropharmacological agents. Consequently, this compound is a valuable precursor in the development of new therapeutics targeting neurological disorders. chemimpex.com Its distinctive structure is a key component in the design of novel drugs. chemimpex.com By using this compound as a synthetic intermediate, medicinal chemists can construct complex molecules that interact with specific targets in the central nervous system, such as neurotransmitter receptors and transporters. The ability to systematically modify the tropane core via the thiol group allows for the fine-tuning of a compound's pharmacological profile, including its binding affinity, selectivity, and efficacy.

Synthesis of Complex Organic Compounds for Research

Beyond its role in medicinal chemistry, this compound is appreciated for its utility in the synthesis of complex organic compounds for broader chemical research. chemimpex.com Its unique combination of a rigid bicyclic amine structure and a reactive thiol group makes it an essential reagent for constructing intricate molecular architectures. chemimpex.com Researchers utilize this compound to streamline synthetic pathways, leveraging its inherent structure to build larger, more complex molecules that would be difficult to assemble through other methods. chemimpex.com

Summary of Synthetic Applications

| Application Area | Role of this compound | Key Reactions |

| Asymmetric Synthesis | Provides a rigid, chiral scaffold to direct stereochemical outcomes. | Reactions controlled by steric hindrance of the tropane core. |

| Bioactive Analogs | Serves as a key intermediate for structural modification. | Nucleophilic Substitution, Coupling Reactions |

| Neuropharmacology | Acts as a precursor for novel agents targeting neurological disorders. | Derivatization to create ligands for CNS targets. |

| Complex Synthesis | Functions as a versatile building block for intricate molecules. | Diverse reactions utilizing the reactive thiol group. |

Theoretical and Computational Chemistry Studies on Tropine 3 Thiolhydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations of the electronic structure and reactivity of Tropine-3-thiol hydrochloride were identified. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps. This information is crucial for understanding the molecule's reactivity and kinetic stability.

Molecular Modeling and Conformational Analysis

There is a lack of published research on the molecular modeling and detailed conformational analysis of Tropine-3-thiol hydrochloride. Conformational analysis is essential for understanding the three-dimensional structure of the tropane (B1204802) ring system and the orientation of the thiol group, which in turn influences its biological activity and interaction with other molecules. Techniques for such analysis would include molecular mechanics or more advanced quantum mechanical methods to identify stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters and Reaction Pathways

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of Tropine-3-thiol hydrochloride were found. Theoretical predictions of this nature are valuable for interpreting experimental spectra and confirming the molecular structure. Similarly, while the compound's role in reaction pathways is noted in synthetic contexts, google.comgoogleapis.com dedicated computational studies to model these reaction mechanisms, transition states, and activation energies are not available in the surveyed literature.

Structure-Reactivity Relationship Studies via Computational Methods

There is no evidence of specific structure-reactivity relationship studies on Tropine-3-thiol hydrochloride using computational methods in the accessible scientific literature. Such studies would typically employ quantitative structure-activity relationship (QSAR) or other computational approaches to correlate the molecule's structural features with its chemical reactivity or biological activity.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of complex molecules like tropane (B1204802) alkaloids are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and library generation. nih.govamt.ukeurekaselect.comvapourtec.comresearchgate.net

Flow chemistry, characterized by the continuous passage of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes, which can be challenging to manage in large-scale batch reactors. For a molecule like Tropine-3-thiolhydrochloride, flow chemistry could be instrumental in the controlled functionalization of the thiol group or in subsequent multi-step syntheses. The ability to safely handle hazardous reagents in a closed-loop system also opens up new avenues for chemical transformations that might be considered too dangerous for conventional synthesis. amt.ukpatsnap.com

Automated synthesis platforms, often integrated with flow reactors, enable the rapid synthesis of a large number of derivatives from a common scaffold. vapourtec.comwhiterose.ac.uk This is particularly relevant for the exploration of structure-activity relationships (SAR) in drug discovery. By systematically modifying the tropane core or the thiol substituent of this compound, vast libraries of novel compounds could be generated and screened for biological activity. This approach significantly accelerates the hit-to-lead optimization process in drug development.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables precise temperature control for sensitive reactions involving the thiol group. |

| Mass Transfer | Enhanced mixing of reactants. | Improves reaction rates and yields in multiphasic reactions. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Allows for the use of a wider range of reactive reagents for thiol functionalization. |

| Scalability | Seamless scaling from laboratory to production by extending operation time. | Facilitates the efficient production of lead compounds for further studies. |

| Automation | Integration with automated systems for high-throughput synthesis and optimization. | Enables rapid generation of compound libraries for SAR studies. |

Potential for Catalytic Applications (e.g., as a ligand in transition metal catalysis)

The thiol group in this compound presents an intriguing possibility for its use in catalysis, particularly as a ligand in transition metal complexes. Thiols and thiolates are known to be effective ligands for a variety of transition metals, owing to the soft nature of the sulfur atom which allows for strong coordination to soft metal centers. nih.gov The rigid tropane scaffold could provide a well-defined steric and electronic environment around the metal center, potentially leading to high selectivity in catalytic reactions.

The development of chiral ligands is a cornerstone of asymmetric catalysis. Given that tropane alkaloids can be synthesized in enantiomerically pure forms, this compound could serve as a precursor to novel chiral thiol-based ligands. These ligands could find applications in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and carbon-heteroatom bond formations. The conformational rigidity of the tropane backbone is expected to impart a high degree of stereocontrol in such catalytic processes.

Furthermore, the nitrogen atom within the tropane ring could also participate in metal coordination, potentially leading to bidentate N,S-ligands. Such bidentate ligands often form highly stable complexes with transition metals and can exhibit unique catalytic activities compared to their monodentate counterparts. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the tropane ring.

Table 2: Potential Catalytic Applications of this compound-Derived Ligands

| Catalytic Reaction | Potential Metal Center | Role of Tropane Scaffold |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral backbone for enantioselective control. |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Steric bulk to influence reductive elimination and prevent side reactions. |

| C-H Activation/Functionalization | Rhodium, Palladium, Iridium | Directing group and chiral auxiliary for site- and stereoselective reactions. |

| Hydroformylation | Rhodium, Cobalt | Control of regioselectivity (linear vs. branched aldehydes). |

Design of Next-Generation Tropane-Based Scaffolds

The tropane skeleton is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.gov The functionalization of this core structure is a key strategy for the development of new therapeutic agents. This compound serves as an excellent starting point for the design of next-generation tropane-based scaffolds due to the versatile reactivity of the thiol group. chemimpex.com

The thiol group can readily undergo a variety of chemical transformations, including alkylation, arylation, oxidation, and addition to double bonds (thiol-ene reaction). nih.govresearchgate.net This allows for the introduction of a wide range of substituents at the C-3 position of the tropane ring, enabling the exploration of new chemical space and the modulation of pharmacological properties. For instance, the attachment of different aryl or heteroaryl groups could lead to novel compounds with activity at various receptors or enzymes.

Furthermore, the thiol group can be used as a handle to construct more complex, three-dimensional scaffolds. For example, intramolecular cyclization reactions involving the thiol and another functional group on the tropane ring could lead to novel fused or bridged ring systems. These conformationally constrained analogues are of great interest in drug design as they can provide insights into the bioactive conformation of a molecule and lead to improved selectivity and potency. The development of unified synthetic approaches allows for the creation of diverse tropane-related scaffolds from common intermediates. whiterose.ac.uk

Table 3: Potential Reactions for the Diversification of the this compound Scaffold

| Reaction Type | Reagents | Potential Products |

| S-Alkylation | Alkyl halides, epoxides | Thioethers with diverse alkyl chains. |

| S-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Diaryl thioethers. |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts with extended side chains. |

| Thiol-Ene Reaction | Alkenes, alkynes | Thioethers with functionalized alkyl groups. |

| Oxidation | Oxidizing agents (e.g., H₂O₂, peroxy acids) | Sulfoxides, sulfones, disulfides. |

| Thiol-Disulfide Exchange | Disulfides | Asymmetrical disulfides. |

Advanced Synthetic Strategies for Complex Molecular Architecture

The construction of complex molecular architectures from readily available starting materials is a central theme in modern organic synthesis. This compound, with its pre-installed functional group and stereochemically defined core, is an attractive building block for the synthesis of more intricate molecules. Advanced synthetic strategies, such as late-stage functionalization and multi-component reactions, can be envisioned to leverage the unique reactivity of this compound.

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late stage in the synthetic sequence, thereby avoiding the need for de novo synthesis of each analogue. nih.govacs.org The thiol group of this compound is an ideal target for LSF, enabling the rapid introduction of diverse functionalities. This approach is particularly valuable for the synthesis of libraries of compounds for biological screening. Recent advances have demonstrated the feasibility of late-stage diversification at multiple positions on the tropane scaffold. nih.govacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient way to build molecular complexity. The thiol group of this compound could participate in various MCRs, leading to the one-pot synthesis of complex heterocyclic systems incorporating the tropane moiety.

The combination of these advanced synthetic methods with the unique structural features of this compound holds great promise for the discovery of novel bioactive molecules with complex and diverse architectures. The development of efficient synthetic routes to tropane alkaloids and their analogues is a robust platform for future structure-activity relationship studies. nih.govescholarship.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and stability of Tropine-3-thiol Hydrochloride in experimental settings?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, coupled with mass spectrometry (MS) for structural confirmation. Stability studies should include accelerated degradation testing under varying pH, temperature, and light exposure, following ICH Q1A guidelines. For quantification, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is essential to confirm molecular integrity .

- Data Presentation : Tabulate retention times, peak areas, and degradation products in stability studies. Include NMR chemical shifts and coupling constants in supplementary materials .

Q. How should researchers handle and store Tropine-3-thiol Hydrochloride to prevent degradation during laboratory use?

- Methodology : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen). Conduct periodic stability checks via thin-layer chromatography (TLC) or HPLC. Follow OSHA HCS guidelines for personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact .

- Experimental Design : Include control samples in each experiment to monitor batch-to-batch consistency and degradation over time .

Q. What synthetic routes are reported for Tropine-3-thiol Hydrochloride, and how can they be optimized for yield and scalability?

- Methodology : Review literature for thiolation reactions involving tropine derivatives, such as nucleophilic substitution with thiourea followed by hydrochloric acid quenching. Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield .

- Validation : Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and confirm final product identity with X-ray crystallography or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Tropine-3-thiol Hydrochloride across different in vitro models?

- Methodology : Perform meta-analyses of existing data, stratifying results by cell type, assay conditions (e.g., pH, incubation time), and compound concentration. Use statistical tools like ANOVA to identify confounding variables. Validate findings with orthogonal assays (e.g., enzyme-linked immunosorbent assay vs. fluorescence-based readouts) .

- Case Study : If one study reports cytotoxicity at 10 μM while another shows no effect, re-test under identical conditions while controlling for cell passage number and serum content .

Q. What experimental design strategies are recommended for evaluating the pharmacokinetic (PK) profile of Tropine-3-thiol Hydrochloride in preclinical models?

- Methodology : Employ a crossover study design in rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Use LC-MS/MS for plasma concentration monitoring. Include tissue-specific biodistribution analysis and metabolite identification via high-resolution MS .

- Statistical Consideration : Apply non-compartmental analysis (NCA) for PK parameters (e.g., , ) and use Bayesian modeling for small sample sizes .

Q. How can computational modeling enhance the understanding of Tropine-3-thiol Hydrochloride’s mechanism of action at molecular targets?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to putative targets like ion channels or enzymes. Validate with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Cross-reference with transcriptomic or proteomic datasets to identify downstream pathways .

- Data Integration : Combine in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation of binding kinetics .

Guidance for Data Presentation and Reproducibility

- Tables : Include detailed reaction conditions (solvent, catalyst, yield) and analytical parameters (HPLC column type, mobile phase) .

- Figures : Use scatter plots for dose-response curves and heatmaps for omics data, ensuring axis labels adhere to SI units .

- Reproducibility : Publish raw datasets and code for statistical analyses in open-access repositories, following FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.